molecular formula C10H21NO B15260215 2-[(2-Ethylcyclohexyl)amino]ethan-1-ol

2-[(2-Ethylcyclohexyl)amino]ethan-1-ol

Cat. No.: B15260215
M. Wt: 171.28 g/mol
InChI Key: QQGWSWAVEALNHJ-UHFFFAOYSA-N
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Description

2-[(2-Ethylcyclohexyl)amino]ethan-1-ol is an organic compound with the molecular formula C10H21NO. It is a derivative of ethanol and features a cyclohexyl group substituted with an ethyl group and an amino group. This compound is used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Ethylcyclohexyl)amino]ethan-1-ol typically involves the reaction of 2-ethylcyclohexylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-Ethylcyclohexylamine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Ethylcyclohexyl)amino]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted products depending on the reagents used.

Scientific Research Applications

2-[(2-Ethylcyclohexyl)amino]ethan-1-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Ethylcyclohexyl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Ethylcyclohexyl)amino]ethan-1-ol: Similar structure but with the ethyl group on the 4-position of the cyclohexyl ring.

    Aminoethylethanolamine: Contains an aminoethyl group instead of an ethylcyclohexyl group.

Uniqueness

2-[(2-Ethylcyclohexyl)amino]ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

2-[(2-ethylcyclohexyl)amino]ethanol

InChI

InChI=1S/C10H21NO/c1-2-9-5-3-4-6-10(9)11-7-8-12/h9-12H,2-8H2,1H3

InChI Key

QQGWSWAVEALNHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC1NCCO

Origin of Product

United States

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